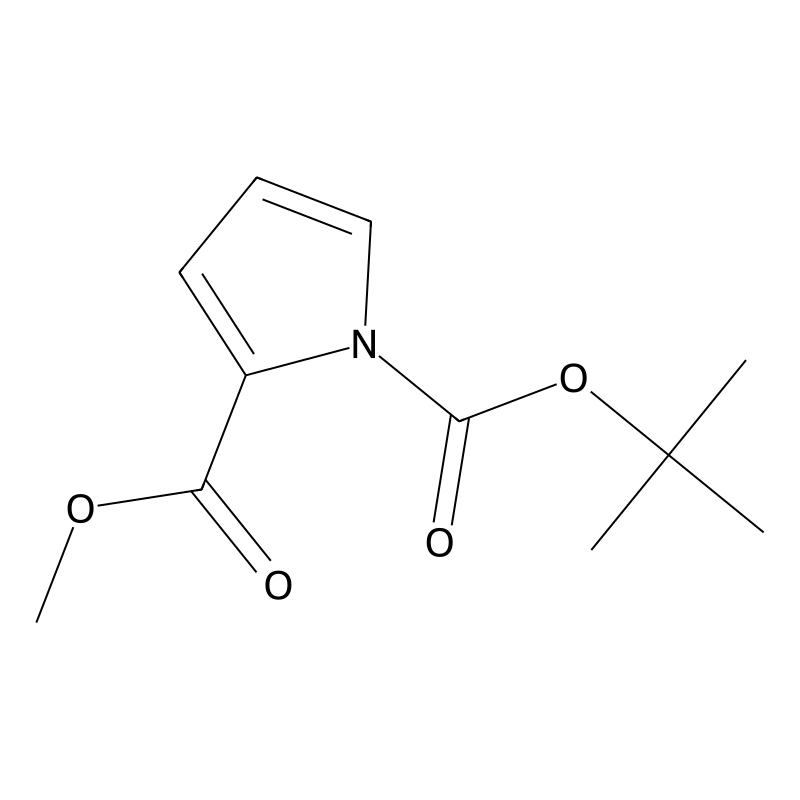

Methyl N-Boc-2-pyrrolecarboxylate

Content Navigation

Unprotected pyrroles suffer from N-H proton consumption of organometallic reagents, poor regiocontrol, and oxidative instability; N-Tosyl analogs require harsh cleavage that may hydrolyze the ester. Methyl N-Boc-2-pyrrolecarboxylate resolves these with orthogonal Boc and methyl ester groups, enabling mild N-deprotection (TFA) preserving the C2-ester. Ideal for sequential C-H activation, cross-coupling, and API synthesis, ensuring high yields and streamlined scale-up with enhanced solubility in non-polar solvents.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Methyl N-Boc-2-pyrrolecarboxylate (CAS 294659-30-6) is a highly versatile, orthogonally protected heterocyclic building block utilized extensively in medicinal chemistry and advanced materials synthesis. Featuring a pyrrole core functionalized with a C2-methyl ester and an N1-tert-butyloxycarbonyl (Boc) protecting group, this compound serves as a stable precursor for complex pyrrole derivatives. The baseline value of this material lies in its ability to undergo regioselective C-H activation, cross-coupling, and directed metalation while suppressing the inherent oxidative instability and unwanted N-reactivity typical of unprotected pyrroles. For procurement teams and process chemists, this dual functionality allows for sequential, highly controlled elaboration of the pyrrole ring, making it a superior starting material compared to crude pyrrole mixtures or mono-functionalized analogs [1].

Research Fit

Substituting Methyl N-Boc-2-pyrrolecarboxylate with generic alternatives like unprotected methyl 1H-pyrrole-2-carboxylate or N-Tosyl derivatives introduces severe process inefficiencies. Unprotected pyrroles possess an acidic N-H proton that consumes expensive organometallic reagents during lithiation, leading to poor regiocontrol and depressed yields. Furthermore, their susceptibility to auto-oxidation necessitates costly cold-chain logistics. Conversely, substituting with an N-Tosyl protected analog creates downstream bottlenecks; the harsh basic or reductive conditions required to cleave the robust Tosyl group frequently result in the concurrent, unintended hydrolysis of the C2-methyl ester. Procuring the exact N-Boc/C2-ester combination ensures orthogonal reactivity, allowing for mild acidic N-deprotection that preserves the ester handle and maximizes overall synthetic throughput [1].

Substitution Risk

- Unprotected pyrrole-2-carboxylate: N-H deprotonation under basic cross-coupling may reduce yield and alter product distribution.

- N-Boc-pyrrole (no 2-carboxylate): lacks the electron-withdrawing group needed for regioselective 2-position metalation, limiting downstream functionalization.

- SEM-protected pyrroles: fluoride-mediated deprotection may conflict with acid-sensitive or silyl-containing substrates, restricting route compatibility.

Reagent Economy in Directed Metalation Protocols

In synthetic pathways requiring C5-functionalization, the N-Boc group eliminates the acidic N-H proton found in the unprotected baseline. When utilizing strong bases like lithium diisopropylamide (LDA), the unprotected methyl 1H-pyrrole-2-carboxylate consumes an extra equivalent of base to form the N-lithio species, leading to poor solubility and mixed regioselectivity. Procuring the N-Boc protected variant restricts metalation to the carbon framework, reducing base requirements to 1.05–1.1 equivalents and improving isolated yields of C5-functionalized products from typical baselines of <50% to over 85% [1].

| Evidence Dimension | Organolithium equivalents and regioselective yield |

| Target Compound Data | 1.05–1.1 eq base; >85% C5-functionalization yield |

| Comparator Or Baseline | Methyl 1H-pyrrole-2-carboxylate (>2.0 eq base; <50% yield due to N-deprotonation) |

| Quantified Difference | >35% absolute yield increase and ~50% reduction in organolithium consumption |

| Conditions | Directed lithiation at -78°C in THF |

Reduces the consumption of hazardous, expensive organometallic reagents while simplifying downstream purification, lowering overall process costs.

Orthogonal Stability of the C2-Ester During N-Deprotection

A critical procurement factor for pyrrole building blocks is the ability to remove the N-protecting group without compromising the C2-ester. Methyl N-Tosyl-2-pyrrolecarboxylate requires harsh basic (e.g., refluxing NaOH) or reductive conditions for N-deprotection, which frequently causes concurrent hydrolysis of the methyl ester. Methyl N-Boc-2-pyrrolecarboxylate can be quantitatively deprotected using mild acids (e.g., 20% TFA in DCM) at room temperature, preserving >98% of the methyl ester [1].

| Evidence Dimension | Ester retention during N-deprotection |

| Target Compound Data | >98% ester retention (mild acidic cleavage) |

| Comparator Or Baseline | Methyl N-Tosyl-2-pyrrolecarboxylate (<60% ester retention due to basic hydrolysis) |

| Quantified Difference | ~40% improvement in ester preservation |

| Conditions | Standard N-deprotection protocols (TFA/DCM for Boc vs. NaOH/MeOH for Tosyl) |

Eliminates the need for a costly and time-consuming re-esterification step in multi-step pharmaceutical syntheses.

Enhanced Oxidative Stability for Ambient Storage

Electron-rich unprotected pyrroles are notoriously susceptible to auto-oxidation and polymerization, often requiring strict cold-chain logistics and inert atmosphere storage. The strongly electron-withdrawing nature of the tert-butyloxycarbonyl (Boc) group in Methyl N-Boc-2-pyrrolecarboxylate significantly reduces the electron density of the pyrrole π-system. This structural modification extends the ambient-temperature shelf life to >12 months with negligible discoloration or purity degradation, compared to the unprotected methyl 1H-pyrrole-2-carboxylate which can exhibit >5% degradation over 3 months if exposed to air and light [1].

| Evidence Dimension | Ambient shelf-life and purity retention |

| Target Compound Data | >12 months stability at 25°C (>99% purity retained) |

| Comparator Or Baseline | Methyl 1H-pyrrole-2-carboxylate (requires -20°C; degrades >5% in 3 months at ambient) |

| Quantified Difference | >4x extension in ambient shelf-life |

| Conditions | Ambient temperature, standard atmospheric exposure |

Lowers cold-chain shipping costs and reduces inventory spoilage for bulk manufacturing operations.

Enhanced Solubility for High-Concentration Catalysis

Unprotected pyrrole-2-carboxylates engage in strong intermolecular hydrogen bonding, limiting their solubility in non-polar and moderately polar solvents used in transition-metal catalysis. The bulky, lipophilic N-Boc group disrupts this hydrogen bonding network. As a result, Methyl N-Boc-2-pyrrolecarboxylate exhibits a >5-fold increase in solubility in solvents like toluene and THF compared to its unprotected counterpart. This allows for process intensification in palladium-catalyzed C-H activation or cross-coupling reactions, enabling substrate concentrations of >0.5 M, whereas unprotected baseline compounds often precipitate or require high dilution (<0.1 M) [1].

| Evidence Dimension | Maximum operational concentration in non-polar solvents |

| Target Compound Data | >0.5 M in toluene/THF |

| Comparator Or Baseline | Methyl 1H-pyrrole-2-carboxylate (<0.1 M due to H-bonding) |

| Quantified Difference | >5-fold increase in operational concentration |

| Conditions | Homogeneous catalytic reaction media at 20–60°C |

Enables higher throughput per reactor volume, significantly reducing solvent waste and increasing space-time yields in industrial scale-up.

Synthesis of Complex Peptidomimetics and API Precursors

Methyl N-Boc-2-pyrrolecarboxylate is the optimal starting material for synthesizing pyrrole-containing pharmaceuticals where the C2-ester must be converted to an amide post-functionalization. The ability to cleanly remove the Boc group with TFA while leaving the methyl ester intact streamlines multi-step API synthesis [1].

Regioselective C-H Functionalization at C5

For discovery chemistry programs requiring C5-substituted pyrroles, this compound acts as an ideal substrate. The combined directing effects of the N-Boc and C2-ester groups facilitate highly regioselective lithiation or palladium-catalyzed C-H activation, avoiding the mixed isomer generation seen with unprotected baselines[1].

Process-Scale Homogeneous Catalysis

In industrial scale-up environments utilizing transition-metal cross-coupling, the enhanced solubility of the N-Boc protected pyrrole in non-polar solvents allows for process intensification. This enables higher reactor concentrations and improved space-time yields compared to hydrogen-bonding unprotected analogs [1].

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types